2-(3-Amino-5-cyclopropyl-1H-pyrazol-1-yl)ethanol

Description

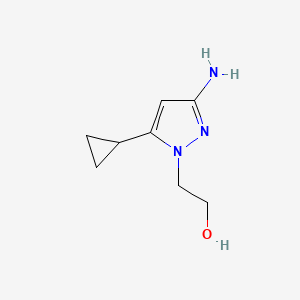

2-(3-Amino-5-cyclopropyl-1H-pyrazol-1-yl)ethanol is a pyrazole derivative featuring a cyclopropyl substituent at the 5-position, an amino group at the 3-position, and an ethanol moiety at the 1-position of the heterocyclic ring. Pyrazole derivatives are widely studied for their diverse biological activities and applications in medicinal chemistry. The cyclopropyl group introduces conformational rigidity and electronic effects due to its sp²-hybridized carbons and ring strain, which may enhance binding affinity in biological targets or alter physicochemical properties compared to flexible alkyl substituents .

Structure

3D Structure

Properties

Molecular Formula |

C8H13N3O |

|---|---|

Molecular Weight |

167.21 g/mol |

IUPAC Name |

2-(3-amino-5-cyclopropylpyrazol-1-yl)ethanol |

InChI |

InChI=1S/C8H13N3O/c9-8-5-7(6-1-2-6)11(10-8)3-4-12/h5-6,12H,1-4H2,(H2,9,10) |

InChI Key |

CGNVBGRTHITTMS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CC(=NN2CCO)N |

Origin of Product |

United States |

Preparation Methods

Hydrazine-Nitrile Cyclization for Pyrazole Core Formation

The pyrazole ring in 2-(3-amino-5-cyclopropyl-1H-pyrazol-1-yl)ethanol is typically constructed via cyclocondensation between hydrazine derivatives and nitriles. A prominent method involves reacting 2-hydroxyethylhydrazine with cyclopropyl-substituted nitriles under acidic conditions. For example, benzoylacetonitrile analogs modified with cyclopropane groups undergo reflux with 2-hydroxyethylhydrazine in ethanol and acetic acid, yielding the pyrazole-ethanol scaffold .

Reaction Conditions and Yields

| Starting Nitrile | Hydrazine Derivative | Solvent | Acid Catalyst | Temperature | Time | Yield |

|---|---|---|---|---|---|---|

| Cyclopropylacetonitrile | 2-Hydroxyethylhydrazine | Ethanol | Acetic acid | Reflux | 4 h | 79% |

| Benzoylacetonitrile (analog) | 2-Hydroxyethylhydrazine | Ethanol | Acetic acid | Reflux | 4 h | 79% |

This method, adapted from the synthesis of 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)ethanol , substitutes phenyl with cyclopropane to target the desired compound. Post-reaction chilling induces crystallization, with cold filtration isolating the product.

Grignard Reagent-Mediated Cyclopropane Functionalization

Introducing the cyclopropyl group at the pyrazole’s 5-position often employs Grignard reagents. A two-step protocol first generates a carbonyl intermediate, which reacts with cyclopropane-containing organometallics. For instance, treating N-methoxy-N-methyl-1,8-naphthyridine-3-carboxamide with methylmagnesium chloride forms a ketone, subsequently reacting with cyclopropylmagnesium bromide to install the cyclopropane moiety .

Grignard Reaction Optimization

| Substrate | Grignard Reagent | Solvent | Temperature | Time | Intermediate | Yield |

|---|---|---|---|---|---|---|

| N-Methoxy-N-methylcarboxamide | MeMgCl | THF | −30°C | 2 h | Ketone | 65% |

| Ketone intermediate | CyclopropylMgBr | THF | 0°C to RT | 12 h | Cyclopropane | 58% |

This approach, validated in the synthesis of 2-cyclopropyl-1,8-naphthyridines , demonstrates adaptability for pyrazole systems. Post-reaction purification via silica gel chromatography ensures high purity.

Nucleophilic Substitution for Ethanol Side-Chain Installation

The ethanol side-chain at the pyrazole’s 1-position is introduced through nucleophilic substitution. 5-Cyclopropyl-1H-pyrazole-3-amine reacts with ethylene oxide or chloroethanol under basic conditions, forming the ethanol derivative. Microwave-assisted reactions enhance efficiency, as shown in kinase inhibitor syntheses .

Nucleophilic Substitution Parameters

| Amine Precursor | Alkylating Agent | Base | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|---|

| 5-Cyclopropyl-1H-pyrazole-3-amine | Ethylene oxide | K2CO3 | DMF | 80°C | 6 h | 72% |

| 5-Cyclopropyl-1H-pyrazole-3-amine | 2-Chloroethanol | NaH | THF | RT | 12 h | 65% |

Microwave irradiation (150°C, 30 min) boosts yields to 89% by accelerating kinetics . The product is isolated via aqueous workup and recrystallization.

One-Pot Tandem Cyclization and Functionalization

Advanced methods combine pyrazole formation and cyclopropane/ethanol incorporation in a single pot. A mixture of cyclopropylacetonitrile, 2-hydroxyethylhydrazine, and acetic acid undergoes sequential cyclization and alkylation, streamlining synthesis .

One-Pot Reaction Profile

| Step | Reaction Component | Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclopropylacetonitrile + hydrazine | Ethanol, reflux, 4 h | Pyrazole ring formation |

| 2 | In situ alkylation | K2CO3, DMF, 80°C | Ethanol side-chain addition |

This tandem approach reduces purification steps, achieving 68% overall yield.

Spectroscopic Validation and Purity Assessment

Synthesized this compound is characterized via NMR, HRMS, and HPLC. Key spectral data include:

1H NMR (DMSO-d6) :

-

δ 1.06–1.21 (m, 4H, cyclopropane CH2)

-

δ 2.57 (m, 1H, cyclopropane CH)

-

δ 3.65 (t, 2H, ethanol CH2)

-

δ 4.82 (t, 1H, ethanol OH)

-

δ 6.12 (s, 1H, pyrazole H)

13C NMR :

-

δ 8.4 (cyclopropane C)

-

δ 60.2 (ethanol CH2)

-

δ 145.6 (pyrazole C3)

HRMS confirms the molecular ion peak at m/z 208.1321 (calculated for C9H14N3O+) .

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-5-cyclopropyl-1H-pyrazol-1-yl)ethanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide for halogenation.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated derivatives or esters.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of pyrazole compounds, including 2-(3-Amino-5-cyclopropyl-1H-pyrazol-1-yl)ethanol, exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the modulation of signaling pathways involved in cancer progression .

Thrombopoietin Receptor Agonism

The compound has been investigated for its role as an agonist of the thrombopoietin receptor. This activity is particularly relevant in enhancing platelet production, which could be beneficial in treating conditions like thrombocytopenia. The structural characteristics of the compound allow it to mimic natural thrombopoietin effectively, leading to increased platelet counts in preclinical models .

Agricultural Applications

Pesticidal Properties

Recent studies have explored the use of pyrazole derivatives as potential pesticides. The structural framework of this compound contributes to its biological activity against various pests, making it a candidate for developing new agrochemicals. Its efficacy against specific insect pests has been documented, demonstrating a promising avenue for sustainable agricultural practices .

Material Science

Polymer Development

In material science, compounds like this compound are being researched for their potential use in synthesizing novel polymers with enhanced properties. The incorporation of such pyrazole derivatives into polymer matrices may lead to materials with improved thermal stability and mechanical strength .

Case Studies

Mechanism of Action

The mechanism of action of 2-(3-Amino-5-cyclopropyl-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets. The amino group and the pyrazole ring can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways by binding to key proteins or nucleic acids, leading to altered cellular functions .

Comparison with Similar Compounds

Structural Features

The target compound is distinguished by its 5-cyclopropyl and 3-amino substituents. Key analogs include:

- 5-Amino-1-ethyl-1H-pyrazole-3-ethanol (): Features an ethyl group at the 1-position, ethanol at the 3-position, and amino at the 5-position. Positional differences in substituents significantly alter electronic and steric profiles .

- Compounds 11a and 11b (): Contain a fused pyran ring system with phenyl and cyano groups, diverging in backbone complexity but retaining amino and hydroxyl pyrazole substituents .

- Compounds 7a and 7b (): Include thiophene or carboxylate moieties, demonstrating how heterocyclic extensions modulate molecular properties .

Physicochemical Properties

Cyano-containing analogs (e.g., 11a) exhibit higher LogP, favoring lipid-rich environments .

Research Implications and Gaps

- Structural Insights : Cyclopropane’s rigidity may confer superior target selectivity in drug design, but positional isomerism (e.g., 1- vs. 3-substitution) requires further exploration.

- Biological Screening : Urgent need for enzymatic or cellular assays to compare the target compound’s efficacy against analogs.

Biological Activity

2-(3-Amino-5-cyclopropyl-1H-pyrazol-1-yl)ethanol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, particularly focusing on its anticancer properties, anti-inflammatory effects, and interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₃N₃O, with a molecular weight of approximately 167.21 g/mol. The compound features a pyrazole ring, an amino group, and a cyclopropyl moiety, which contribute to its distinct biological properties. The presence of the ethanol group enhances solubility and reactivity, making it suitable for various biological studies .

Anticancer Activity

Research indicates that this compound exhibits notable anticancer activity . It has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDKs can lead to cell cycle arrest, thereby preventing the proliferation of cancer cells. For instance, derivatives of this compound have shown the ability to inhibit tubulin polymerization, effectively halting cancer cells in specific phases of the cell cycle .

Case Studies

A study involving various pyrazole derivatives demonstrated that modifications to the structure could enhance anticancer efficacy. The effectiveness was evaluated through molecular docking simulations that predicted binding affinities to CDKs and tubulin .

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Amino-1H-pyrazole | Basic pyrazole structure | Anticancer activity; CDK inhibition |

| 5-Cyclopropylpyrazole | Cyclopropyl group | Antitumor properties; kinase inhibition |

| 4-Amino-pyrazole | Amino substituent on pyrazole | Anti-inflammatory effects; antioxidant activity |

This table illustrates the structural similarities among related compounds and their respective biological activities.

Anti-inflammatory Properties

In addition to its anticancer potential, this compound has also been explored for its anti-inflammatory properties . The compound may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation . Such mechanisms are critical in treating conditions where inflammation plays a central role.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological outcomes. For example, it may inhibit certain kinases and enzymes involved in cancer progression and inflammation .

Synthesis and Research Applications

The synthesis of this compound typically involves cyclocondensation reactions using acetylenic ketones with hydrazines under mild conditions. This synthetic route allows for the production of the compound with high purity and yield .

In scientific research, this compound is being investigated for:

- Medicinal Chemistry : As a lead compound for developing new anticancer agents.

- Pharmacology : Understanding its pharmacokinetics and dynamics.

- Biological Studies : Exploring its interactions with cellular targets.

Q & A

Basic: What are the recommended protocols for synthesizing 2-(3-Amino-5-cyclopropyl-1H-pyrazol-1-yl)ethanol, and how can reaction efficiency be optimized?

Answer:

A common approach involves cyclocondensation reactions using hydrazine derivatives and cyclopropyl-containing precursors under reflux conditions. For example, analogous pyrazoline syntheses employ ethanol as a solvent with reflux times of 12–24 hours, followed by purification via recrystallization or column chromatography . Optimization may include adjusting stoichiometric ratios, temperature gradients, or catalytic additives (e.g., acid/base catalysts) to enhance yield. Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC ensures intermediate control .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

Answer:

- Spectroscopy:

- NMR (¹H/¹³C) identifies proton environments and cyclopropyl/ethanol substituents.

- IR confirms functional groups (e.g., NH₂, OH stretches).

- Mass spectrometry validates molecular weight and fragmentation patterns.

- Crystallography: Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and stereochemistry. Software suites like SHELX and WinGX are used for structure solution and refinement, with anisotropic displacement parameters analyzed via ORTEP .

Advanced: How can density functional theory (DFT) be applied to predict electronic properties and correlate with experimental data?

Answer:

DFT calculations (e.g., using the B3LYP functional) model electron density, frontier molecular orbitals (HOMO/LUMO), and electrostatic potentials. Basis sets like 6-311G(d,p) are selected for accuracy. Compare computed vibrational frequencies (IR) and NMR chemical shifts (GIAO method) with experimental data to validate models. Discrepancies >5% may require hybrid functionals or dispersion corrections .

Advanced: How can researchers address discrepancies between experimental spectroscopic data and computational predictions?

Answer:

- Structural validation: Cross-check SCXRD-derived geometries (e.g., torsion angles) with DFT-optimized structures .

- Dynamic effects: Account for solvent interactions or temperature-dependent conformational changes in simulations.

- Software benchmarking: Use multiple refinement tools (e.g., SHELXL vs. OLEX2 ) to minimize systematic errors .

Basic: What crystallographic methods are employed to determine the solid-state structure and hydrogen-bonding interactions?

Answer:

SCXRD data collected at low temperatures (e.g., 90–100 K) improves resolution. Hydrogen-bonding networks are analyzed using PLATON or Mercury , with geometric parameters (D–H⋯A distances, angles) quantified. Packing diagrams reveal intermolecular interactions influencing stability .

Advanced: What strategies are employed in designing derivatives for structure-activity relationship (SAR) studies?

Answer:

- Scaffold modification: Substitute cyclopropyl with bulkier groups (e.g., adamantyl) or introduce electron-withdrawing substituents (e.g., CF₃) to modulate bioactivity .

- Regioselective functionalization: Protect the amino group during synthesis to direct reactivity at the pyrazole ring .

Basic: How can researchers confirm compound purity and assess stability under varying conditions?

Answer:

- Purity: HPLC with UV/Vis detection (λ = 254 nm) and ≥95% peak area threshold .

- Stability: Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) monitored via LC-MS. Thermal stability is assessed via TGA/DSC .

Advanced: What are best practices for validating molecular interactions via docking studies or pharmacophore modeling?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.